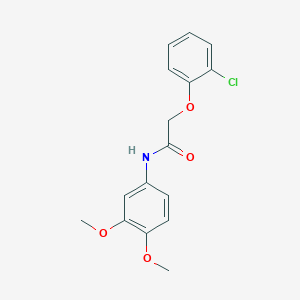![molecular formula C21H18N2O3 B4953442 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione CAS No. 5474-78-2](/img/structure/B4953442.png)
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell differentiation, and gene expression. CHIR-99021 has been widely used in scientific research due to its ability to modulate GSK-3 activity.
Mécanisme D'action
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione acts as a competitive inhibitor of GSK-3, which is involved in the regulation of a wide range of cellular processes. By inhibiting GSK-3, this compound can modulate cellular signaling pathways and affect gene expression, leading to a wide range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the promotion of cell proliferation, differentiation, and survival. In addition, this compound can modulate cellular signaling pathways involved in glucose metabolism, lipid metabolism, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione is its ability to modulate GSK-3 activity in a dose-dependent manner, allowing for precise control over cellular signaling pathways. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione, including the development of more potent and selective GSK-3 inhibitors, the investigation of the role of GSK-3 in disease pathogenesis, and the development of novel therapeutic strategies targeting GSK-3. In addition, the use of this compound in combination with other small molecule inhibitors may provide new insights into cellular signaling pathways and lead to the development of new therapeutic approaches.
Méthodes De Synthèse
The synthesis of 2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione involves several steps, including the condensation of 2-naphthoic acid with cyclohexylamine, followed by cyclization with isatoic anhydride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione has been used in a wide range of scientific research applications, including stem cell research, cancer research, and neurobiology. In stem cell research, this compound has been used to promote the self-renewal and differentiation of embryonic stem cells. In cancer research, this compound has been used to inhibit the growth and metastasis of various types of cancer cells. In neurobiology, this compound has been used to promote the survival and differentiation of neurons.
Propriétés
IUPAC Name |
2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-19-13-8-4-5-9-14(13)20(25)17-15(19)10-11-16-18(17)22-23(21(16)26)12-6-2-1-3-7-12/h4-5,8-12,22H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBGUZRKFRBNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N2)C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385883 |
Source


|
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-78-2 |
Source


|
| Record name | 2-Cyclohexyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)

![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)

![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-1-methoxy-2-naphthamide](/img/structure/B4953459.png)

![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B4953474.png)
